molecular formula C20H18N2O3S B243997 N-{4-[(2-methoxy-3-methylbenzoyl)amino]phenyl}-2-thiophenecarboxamide

N-{4-[(2-methoxy-3-methylbenzoyl)amino]phenyl}-2-thiophenecarboxamide

货号 B243997
分子量: 366.4 g/mol
InChI 键: NLYQICODDLSNET-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N-{4-[(2-methoxy-3-methylbenzoyl)amino]phenyl}-2-thiophenecarboxamide, commonly known as Motesanib, is a small molecule inhibitor that targets multiple receptor tyrosine kinases (RTKs). It was initially developed as an anti-cancer drug due to its ability to inhibit angiogenesis, the process of blood vessel formation that is essential for tumor growth and metastasis.

作用机制

Motesanib targets multiple N-{4-[(2-methoxy-3-methylbenzoyl)amino]phenyl}-2-thiophenecarboxamide, including vascular endothelial growth factor receptor (VEGFR), platelet-derived growth factor receptor (PDGFR), and stem cell factor receptor (c-KIT). By inhibiting these receptors, Motesanib prevents the formation of new blood vessels and disrupts the signaling pathways that promote tumor growth and metastasis.
Biochemical and Physiological Effects:
Motesanib has been shown to have a variety of biochemical and physiological effects. In addition to its anti-angiogenic properties, it has been found to inhibit cell proliferation, induce apoptosis (programmed cell death), and enhance the immune response to cancer cells.

实验室实验的优点和局限性

Motesanib is a potent inhibitor of multiple N-{4-[(2-methoxy-3-methylbenzoyl)amino]phenyl}-2-thiophenecarboxamide, making it a valuable tool for studying the role of these receptors in cancer biology. However, its effectiveness may vary depending on the type of cancer and the specific N-{4-[(2-methoxy-3-methylbenzoyl)amino]phenyl}-2-thiophenecarboxamide involved. Additionally, Motesanib may have off-target effects that could complicate experimental results.

未来方向

There are several areas of future research that could further elucidate the potential of Motesanib as an anti-cancer drug. These include:
1. Combination therapy: Motesanib may be more effective when used in combination with other anti-cancer drugs or therapies.
2. Biomarker identification: Identifying biomarkers that predict response to Motesanib could help personalize treatment and improve outcomes.
3. Mechanism of resistance: Understanding how cancer cells develop resistance to Motesanib could lead to the development of new therapies that overcome this resistance.
4. New indications: Motesanib may have potential for treating other diseases beyond cancer, such as age-related macular degeneration.
In conclusion, Motesanib is a promising anti-cancer drug that targets multiple N-{4-[(2-methoxy-3-methylbenzoyl)amino]phenyl}-2-thiophenecarboxamide and inhibits angiogenesis. Its effectiveness has been demonstrated in pre-clinical and clinical trials, and there is potential for further research to improve its efficacy and identify new indications.

合成方法

Motesanib can be synthesized through a multi-step process that involves the reaction of 2-methoxy-3-methylbenzoic acid with thionyl chloride to form the corresponding acid chloride. The acid chloride is then reacted with 4-aminophenyl thiophene-2-carboxamide in the presence of a base to obtain the final product.

科学研究应用

Motesanib has been extensively studied for its anti-cancer properties and has shown promising results in pre-clinical and clinical trials. It has been found to inhibit the growth and metastasis of various types of cancers, including lung, breast, and thyroid cancer.

属性

分子式

C20H18N2O3S

分子量

366.4 g/mol

IUPAC 名称

N-[4-[(2-methoxy-3-methylbenzoyl)amino]phenyl]thiophene-2-carboxamide

InChI

InChI=1S/C20H18N2O3S/c1-13-5-3-6-16(18(13)25-2)19(23)21-14-8-10-15(11-9-14)22-20(24)17-7-4-12-26-17/h3-12H,1-2H3,(H,21,23)(H,22,24)

InChI 键

NLYQICODDLSNET-UHFFFAOYSA-N

SMILES

CC1=CC=CC(=C1OC)C(=O)NC2=CC=C(C=C2)NC(=O)C3=CC=CS3

规范 SMILES

CC1=C(C(=CC=C1)C(=O)NC2=CC=C(C=C2)NC(=O)C3=CC=CS3)OC

产品来源

United States

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。